

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPY001

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Compound of Interest		
Compound Name:	SPI-001	
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Introduction

SPY001 is an investigational, half-life extended, humanized IgG1 monoclonal antibody that selectively targets the $\alpha4\beta7$ integrin. Developed by Spyre Therapeutics, SPY001 is currently in clinical development for the treatment of inflammatory bowel disease (IBD). By blocking the interaction between $\alpha4\beta7$ on lymphocytes and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract, SPY001 aims to provide a targeted anti-inflammatory effect, preventing the trafficking of pathogenic T-lymphocytes to the gut. This technical guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for SPY001, based on preclinical and early clinical studies.

Pharmacokinetics

The pharmacokinetic profile of SPY001 has been characterized in non-human primates and in a Phase 1 clinical trial in healthy volunteers. The key feature of SPY001 is its extended half-life, achieved through Fc engineering, which is anticipated to allow for less frequent dosing compared to the current standard of care.

Preclinical Pharmacokinetics



Preclinical pharmacokinetic studies were conducted in cynomolgus monkeys. These studies were designed to assess the single-dose pharmacokinetics of SPY001.

Table 1: Preclinical Pharmacokinetic Parameters of SPY001 in Cynomolgus Monkeys

Parameter	Value
Half-life (t½)	~22 days

Clinical Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study (NCT06448247) was initiated to evaluate the safety, tolerability, and pharmacokinetics of SPY001 in healthy adult volunteers. Interim data from this ongoing study have been reported.

Table 2: Clinical Pharmacokinetic Parameters of SPY001 in Healthy Volunteers (Interim Data)

Parameter	Value
Half-life (t½)	>90 days[1]

These interim results suggest a significantly longer half-life in humans compared to preclinical models and existing $\alpha 4\beta 7$ -targeting therapies, supporting the potential for quarterly or even semi-annual maintenance dosing.[1]

Pharmacodynamics

The pharmacodynamic activity of SPY001 is centered on its ability to bind to $\alpha 4\beta 7$ integrin and block its interaction with MAdCAM-1. Preclinical and clinical studies have aimed to demonstrate the potency and durability of this effect.

Preclinical Pharmacodynamics

In vitro studies were conducted to assess the binding affinity and potency of SPY001.

Table 3: Preclinical Pharmacodynamic Characteristics of SPY001



Parameter	Finding
Binding Affinity (Kd)	<1 nM (similar to vedolizumab)[2]
Specificity	Binds to $\alpha 4\beta 7$ -expressing cells (RPMI-8866) but not $\alpha 4\beta 1$ -expressing cells (Ramos)[2]
Potency (IC50)	Matched that of vedolizumab in inhibiting MAdCAM-1-driven cell adhesion[2]

These preclinical data indicate that SPY001 has a comparable potency and selectivity to the established $\alpha 4\beta 7$ inhibitor, vedolizumab.[2]

Clinical Pharmacodynamics

Pharmacodynamic assessments in the Phase 1 clinical trial focused on target engagement, specifically the saturation of $\alpha 4\beta 7$ receptors on circulating lymphocytes.

Table 4: Clinical Pharmacodynamic Findings for SPY001 in Healthy Volunteers (Interim Data)

Parameter	Finding
Target Engagement	A single dose of SPY001 resulted in rapid and sustained saturation of $\alpha 4\beta 7$ receptors.[3]

The complete and sustained target engagement observed at anticipated therapeutic trough concentrations further supports the potential for an extended dosing interval.[3]

Experimental Protocols Preclinical Pharmacokinetic Study in Cynomolgus Monkeys

While the full detailed protocol is not publicly available, a general methodology can be inferred from standard practices for monoclonal antibody preclinical testing.

 Animal Model: Naive, healthy cynomolgus monkeys were likely used due to their phylogenetic similarity to humans and the cross-reactivity of SPY001 with the non-human



primate α4β7 integrin.

- Study Design: A single-dose, parallel-group design was likely employed. Animals would have received a single intravenous or subcutaneous injection of SPY001 at one of multiple dose levels.
- Sample Collection: Blood samples were likely collected at predetermined time points postdose (e.g., pre-dose, and at various intervals over several weeks) to characterize the full pharmacokinetic profile.
- Bioanalytical Method: Serum concentrations of SPY001 were likely measured using a validated enzyme-linked immunosorbent assay (ELISA) specific for the antibody.
- Data Analysis: Pharmacokinetic parameters, including half-life, were calculated using noncompartmental analysis of the serum concentration-time data.

Phase 1 Clinical Trial in Healthy Volunteers (NCT06448247)

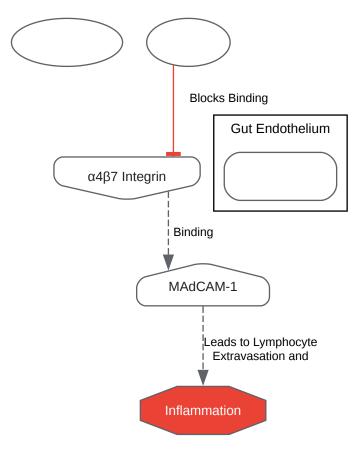
The following is a summary of the study design as registered on ClinicalTrials.gov.

- Study Design: A randomized, double-blind, placebo-controlled, single- and multipleascending dose study.[4]
- Participants: Healthy adult volunteers.[4]
- Intervention: Participants are randomized to receive either SPY001 or placebo. The study
 consists of multiple cohorts, with each cohort receiving a different dose of SPY001 in an
 escalating manner. Both single ascending dose (SAD) and multiple ascending dose (MAD)
 cohorts are included.[5][6]
- Primary Outcome Measures: The primary objective is to assess the safety and tolerability of SPY001. This is evaluated through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
- Secondary Outcome Measures: The secondary objective is to characterize the pharmacokinetic profile of SPY001. This involves the collection of serial blood samples to



measure serum concentrations of the antibody over time. Pharmacodynamic markers, such as $\alpha 4\beta 7$ receptor occupancy, are also assessed.

Mandatory Visualizations SPY001 Mechanism of Action: Inhibition of Lymphocyte Trafficking to the Gut

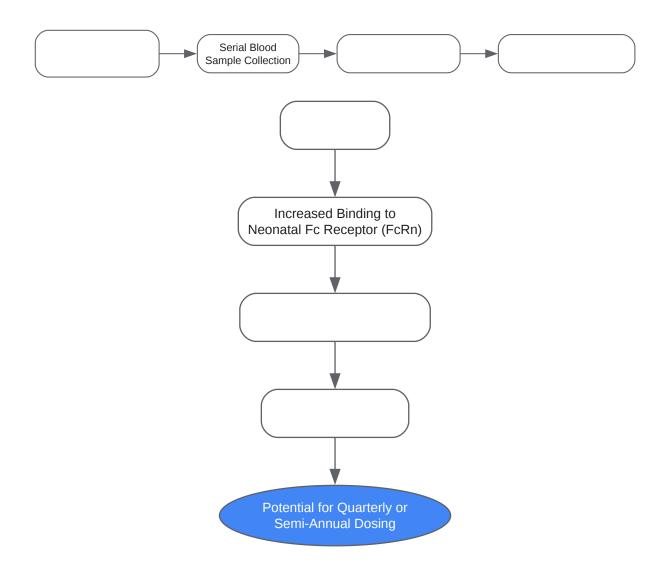


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Caption: SPY001 blocks the binding of $\alpha 4\beta 7$ on lymphocytes to MAdCAM-1 on gut endothelial cells.

Experimental Workflow for Preclinical Pharmacokinetic Assessment





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